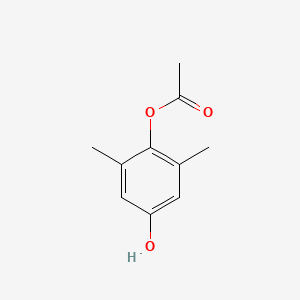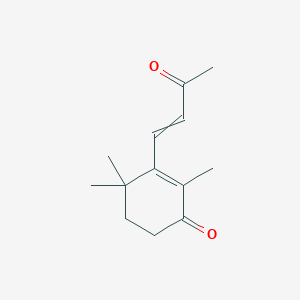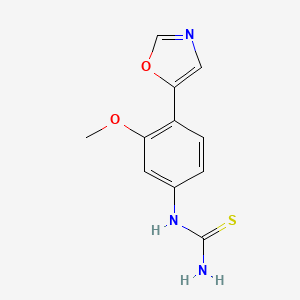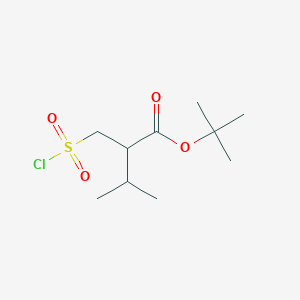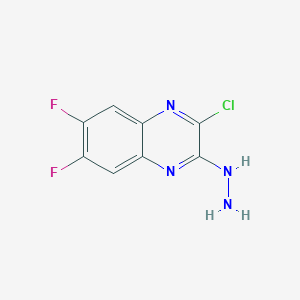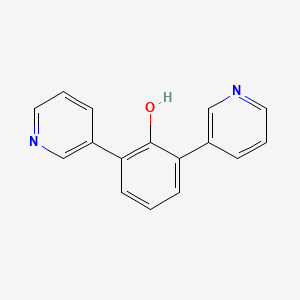
5-(Difluoromethyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(Difluoromethyl)thiophene-3-carboxylic acid is an organic compound characterized by the presence of a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiophene ring followed by carboxylation. One common method involves the reaction of thiophene with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
5-(Difluoromethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
5-(Difluoromethyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Difluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
- 5-Methyl-3-thiophenecarboxylic acid
- 5-Chloromethyl-3-thiophenecarboxylic acid
- 5-Trifluoromethyl-3-thiophenecarboxylic acid
Comparison
Compared to its analogs, 5-(Difluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
特性
分子式 |
C6H4F2O2S |
|---|---|
分子量 |
178.16 g/mol |
IUPAC名 |
5-(difluoromethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H4F2O2S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,5H,(H,9,10) |
InChIキー |
SQDKAELWZVQHFZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1C(=O)O)C(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
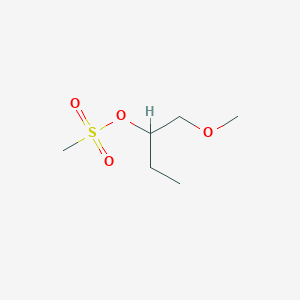
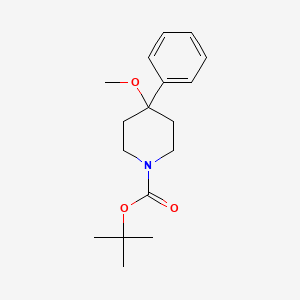
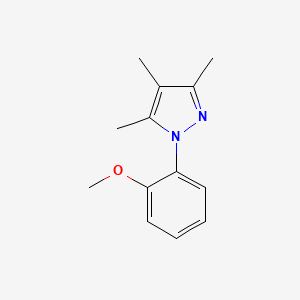
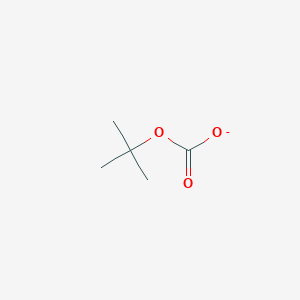
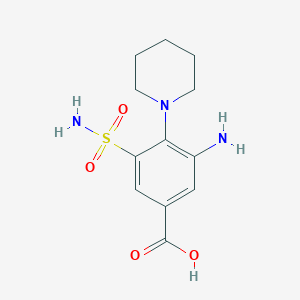
![2-Thiophenecarboxylicacid,5-(3,3-dimethyl-1-butyn-1-yl)-3-[1,4-dioxaspiro[4.5]dec-8-yl[(4-methyl-3-cyclohexen-1-yl)carbonyl]amino]-,methylester](/img/structure/B8311954.png)
![Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate](/img/structure/B8311960.png)
![7a-Phenyldihydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,6(5H)-dione](/img/structure/B8311968.png)
